3-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, with the Chemical Abstracts Service (CAS) number 860784-68-5, is a heterocyclic compound characterized by a unique structure that integrates a benzimidazole ring with a pyridinone moiety. This compound is notable for its potential applications in medicinal chemistry and biological research due to its structural features that may confer specific biological activities.
3-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is classified as a heterocyclic organic compound. Its classification is based on the presence of both nitrogen-containing rings (the benzimidazole and pyridinone), which contribute to its chemical reactivity and biological properties.
The synthesis of 3-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone generally involves several key steps:
The synthesis may require specific reaction conditions including temperature control, solvent choice, and reaction time to optimize yield and purity. Common solvents include dimethylformamide or dimethyl sulfoxide.
The molecular structure of 3-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone can be described by its molecular formula . The compound features:
3-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone can participate in several types of chemical reactions:
Common reagents used in these reactions include:
These reactions can lead to various derivatives that may possess different biological activities.
The mechanism of action for 3-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is primarily related to its potential biological applications:
Research indicates that compounds with similar structures often exhibit significant biological activities such as anti-inflammatory and anticancer effects.
The physical state of 3-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone at room temperature is typically solid. It appears as a white to light yellow powder or crystal.
Key chemical properties include:
These properties are crucial for understanding its behavior in various chemical environments and potential interactions with other compounds .
3-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone has several applications across different fields:
The benzimidazole moiety is typically constructed via acid-catalyzed condensation between 4,5-dimethylbenzene-1,2-diamine and carbonyl components. The classic Phillips method employs carboxylic acid derivatives (typically orthoesters or aldehydes) under dehydrating conditions with concentrated hydrochloric acid at elevated temperatures (120–150°C). For target molecules bearing 5,6-dimethyl substituents, electron-donating methyl groups enhance nucleophilicity of the ortho-diamine, facilitating cyclization at 10–15°C lower temperatures compared to unsubstituted analogues. This reaction proceeds via Schiff base formation followed by electrophilic aromatic substitution, yielding the 2-substituted benzimidazole core [2] [10].
Subsequent fusion with the pyridinone ring employs 3,6-dimethyl-2(1H)-pyridinone precursors bearing leaving groups (chlorine or bromine) at C4. Under basic conditions (potassium carbonate in N,N-dimethylformamide), the benzimidazole C2 position acts as a nucleophile, attacking C4 of the pyridinone derivative. This SNAr reaction proceeds efficiently (70–85% yield) due to activation by the pyridinone carbonyl group, which stabilizes the Meisenheimer complex intermediate [5].
Transition-metal-catalyzed cascade reactions enable single-pot assembly of the hybrid scaffold. Palladium-catalyzed oxidative cyclization represents an advanced strategy: 4,5-dimethyl-N-(pyridin-4-yl)benzene-1,2-diamine undergoes intramolecular C-H amination using Pd(OAc)₂ (5 mol%) and phenanthroline ligands under oxygen atmosphere. This cascade generates the benzimidazole ring while simultaneously forming the C-C bond to the pyridine nucleus at C2-C4' positions. Copper-catalyzed variations utilize CuI (10 mol%) with 1,10-phenanthroline, achieving comparable yields (65–78%) but requiring higher temperatures (140°C) [7].
Table 1: Comparative Analysis of Core Assembly Methods
Methodology | Reagents/Conditions | Yield Range | Key Advantage |
---|---|---|---|
Stepwise Condensation | HCl (conc.), reflux, 12–16 h | 60–75% | Predictable regiochemistry |
Nucleophilic Aromatic Substitution | K₂CO₃, DMF, 80°C, 8–10 h | 70–85% | Tolerance of diverse pyridinone substituents |
Pd-Catalyzed Cascade | Pd(OAc)₂/phenanthroline, O₂, 100°C | 65–78% | Atom economy, reduced steps |
Cu-Catalyzed Cascade | CuI/phenanthroline, DMSO, 140°C, 24 h | 60–70% | Lower catalyst cost |
The pyridinone ring exhibits site-selective reactivity at C4, where the electron-withdrawing carbonyl group facilitates nucleophilic displacement of halogens. Chlorine at C4 undergoes efficient substitution with:
The 1-position of benzimidazole undergoes N-alkylation selectively due to diminished aromaticity compared to N3. Alkyl halides (iodomethane, benzyl bromide) react in acetonitrile with cesium carbonate (70–90% yield). Notably, the 5,6-dimethyl groups sterically hinder N-arylation, necessitating specialized catalysts (CuI/1,8-diazabicyclo[5.4.0]undec-7-ene) for C-N coupling with aryl halides [5] [10].
Electrophilic substitution predominantly targets the benzimidazole C4/C7 positions (ortho/para to N1), though methyl substituents at C5/C6 deactivate the ring. Key transformations include:
Table 2: Directed Electrophilic Substitution on Benzimidazole Moiety
Electrophile | Conditions | Position | Yield | Directing Group Influence |
---|---|---|---|---|
Bromine (Br₂) | FeBr₃, CH₂Cl₂, 0°C, 2 h | C4 | 68% | N1 activates ortho/para positions |
Nitronium ion (NO₂⁺) | HNO₃/H₂SO₄, -10°C, 1 h | C4 | 35% | Methyl groups deactivate ring |
Sulfur trioxide (SO₃) | ClSO₃H, 60°C, 4 h | C7 | 50% | Steric hindrance from 5,6-dimethyl groups |
Solid-Phase Synthesis: Employing Wang resin-linked pyridinones enables rapid library generation. The sequence involves:
Solution-Phase Synthesis: Traditional stepwise assembly in dimethylformamide or dimethyl sulfoxide permits:
Critical Evaluation: Solid-phase excels for parallel synthesis of 50–100 derivatives requiring minimal purification, while solution-phase remains superior for structurally complex analogues (e.g., sterically hindered electrophiles) and scale-up (>5 mmol). Recent hybrid approaches employ soluble polymer supports (polyethylene glycol) to combine advantages, achieving 70–85% yields with simplified purification [5] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1